molecular formula C21H20FN7O B2616141 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2200703-32-6

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2616141
CAS RN: 2200703-32-6
M. Wt: 405.437
InChI Key: MNGQBCBWBVZJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20FN7O and its molecular weight is 405.437. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications

1. Cancer Treatment Research

  • Selective Estrogen Receptor Degraders (SERD) and Antagonists : This compound has been investigated as part of a series of tricyclic indazoles for ER+ breast cancer treatment. As a potent SERD, it shows a pharmacological profile comparable to fulvestrant in degrading ERα in cell lines, and it has favorable properties for oral administration (Scott et al., 2020).

2. Antibacterial and Antifungal Research

  • 7-Azetidinylquinolones as Antibacterial Agents : The compound has been part of studies focusing on 7-azetidinylquinolones. These studies involve creating stereochemically pure compounds to determine the effects of chirality on potency and in vivo efficacy against bacterial infections (Frigola et al., 1995).

3. Synthesis of Heterocyclic Compounds

  • Diverse Heterocyclic Synthesis : The compound is used in the synthesis of various heterocyclic compounds, which have applications in material science and medicinal chemistry. These include pyrazoles, pyrimidines, and pyridazines, offering a wide range of potential biological activities (Martins et al., 2009).

4. Anti-inflammatory and Analgesic Research

  • Novel Quinazolinone Derivatives : The compound's derivatives have been explored for potential anti-inflammatory and analgesic properties, contributing to the development of new treatments for inflammation and pain management (Farag et al., 2012).

5. Antimicrobial Activity

  • Nitrogen-Carbon-Linked Antibacterial Agents : It's a part of the nitrogen-carbon-linked (azolylphenyl)oxazolidinone class, with the potential for expanded activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis, contributing to the development of broad-spectrum antibiotics (Genin et al., 2000).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7O/c1-13-7-14(2)29(25-13)19-5-6-20(30)28(26-19)11-15-9-27(10-15)21-17-4-3-16(22)8-18(17)23-12-24-21/h3-8,12,15H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGQBCBWBVZJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4C=CC(=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

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